molecular formula C15H13Br2NO B15080593 Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- CAS No. 329936-50-7

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-

Cat. No.: B15080593
CAS No.: 329936-50-7
M. Wt: 383.08 g/mol
InChI Key: OPSKZOBVXVQYAI-UHFFFAOYSA-N
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Description

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- (CAS: Not explicitly provided; structurally related to compounds in ) is a brominated phenolic Schiff base. Its structure features a phenol core with bromine atoms at positions 2 and 4 and a Schiff base moiety (-CH=N-) at position 6, substituted with a 2,4-dimethylphenyl group.

Properties

CAS No.

329936-50-7

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

2,4-dibromo-6-[(2,4-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13Br2NO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3

InChI Key

OPSKZOBVXVQYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- typically involves the bromination of phenol followed by the introduction of the imino group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve the desired bromination. The subsequent step involves the reaction of the brominated phenol with 2,4-dimethylphenylamine under specific conditions to form the imino compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is a brominated phenolic compound with a complex structure. It has several scientific research applications in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry It is used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
  • Industry It is used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can convert the imino group to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used for substitution reactions.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

  • Halogen Bonding : BFIMP () exhibits Br/F substituents that enhance halogen bonding, critical for crystal packing and mechanical properties in waveguides .
  • Hydrogen Bonding: The hydroxylimino derivative () forms robust hydrogen-bonded networks, influencing solubility and thermal stability .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Compound Name Melting Point (°C) Solubility Crystallinity Reactivity
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- Not reported Low in H2O High (planar structure) Moderate Schiff base hydrolysis
BFIMP >200 (decomp.) Organic solvents Twisted crystals Stable under mechanical stress
2,4-Dibromo-6-[(hydroxyimino)methyl]phenol 180–182 Moderate in EtOH Layered H-bond networks Oxidizable hydroxyl group

Key Findings :

  • Thermal Stability : BFIMP’s twisted crystal structure () enables mechanical flexibility, unlike rigid planar analogs .
  • Solubility: Hydroxylimino derivatives show higher polarity and solubility in ethanol compared to aryl-substituted counterparts .

Biological Activity

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is a complex brominated phenolic compound with notable biological activities and applications in various scientific fields. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • IUPAC Name : 2,4-dibromo-6-[(2,4-dimethylphenyl)iminomethyl]phenol
  • Molecular Formula : C15H13Br2NO
  • Molecular Weight : 383.08 g/mol
  • CAS Number : 329936-50-7
PropertyValue
LogP6.11
Polar Surface Area33 Å
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis Methods

The synthesis of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- typically involves the bromination of phenol followed by the introduction of the imino group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst. The subsequent step involves the reaction with 2,4-dimethylphenylamine under specific conditions to form the imino compound .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of bromine atoms and the imino group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic processes.
  • Protein Interaction : It has been shown to affect protein interactions crucial for cellular functions.

Biological Activity

Research indicates that Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains.
  • Antioxidant Properties : The compound shows potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

A study published in Molecules highlighted the antimicrobial properties of similar brominated phenolic compounds. These compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Research conducted on related compounds indicated that they possess strong antioxidant capabilities due to their ability to donate electrons and stabilize free radicals .

Anticancer Studies

In vitro studies have shown that derivatives of dibromophenols can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways .

Comparison with Similar Compounds

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- can be compared with other similar compounds based on their reactivity and biological applications:

CompoundBiological ActivityUnique Features
Phenol, 2,4-dibromo-Moderate antibacterial effectsSimpler structure without imino group
Phenol, 2,6-dibromo-4-methyl-Antioxidant propertiesMethyl group alters reactivity
2,4-Dibromo-6-methylphenolLower toxicityFewer halogen substituents

Q & A

Q. What are the recommended methods for synthesizing Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- and ensuring purity?

Methodological Answer: Synthesis typically involves condensation reactions between brominated phenolic precursors and substituted aniline derivatives. Key steps include:

  • Schiff Base Formation : Reacting 2,4-dibromo-6-formylphenol with 2,4-dimethylaniline under inert conditions (e.g., nitrogen atmosphere) to form the imine bond.
  • Purification : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Crystallization : Recrystallize from ethanol or dichloromethane to obtain single crystals for structural validation via X-ray diffraction .

Quality Control : Monitor reaction progress using Fourier-transform infrared spectroscopy (FT-IR) to track the disappearance of the aldehyde peak (~1700 cm⁻¹) and emergence of the imine C=N stretch (~1600–1650 cm⁻¹) .

Q. How can researchers characterize the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

  • Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 295 K.
  • Refinement : Employ software like SHELXL to refine structures, achieving R-factors < 0.05 for high accuracy. For example, a reported structure had R = 0.038 and wR = 0.082 with a data-to-parameter ratio of 14.9 .
  • Validation : Cross-check bond lengths and angles against similar Schiff base compounds (e.g., C=N bond length ~1.28–1.30 Å) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR, IR) be resolved during characterization?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25–60°C.
  • Solvent Screening : Compare NMR shifts in deuterated DMSO, CDCl₃, and methanol to identify solvent-induced shifts.
  • Computational Validation : Use density functional theory (DFT) to simulate IR/NMR spectra and compare with experimental data. For example, match computed C-Br stretching vibrations (~600–650 cm⁻¹) with observed FT-IR peaks .

Case Study : A study resolved conflicting UV-Vis spectra by correlating λmax with solvent polarity indices, confirming intramolecular charge transfer transitions .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

Laboratory Studies :

  • Hydrolysis Kinetics : Conduct pH-dependent hydrolysis (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., debrominated derivatives).
  • Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous and organic phases. Use actinometry to quantify photon flux .

Ecotoxicology :

  • Bioaccumulation Assays : Measure log P (octanol-water partition coefficient) via shake-flask method. Expect log P > 3 due to bromine substituents, indicating high bioaccumulation potential .
  • Toxicity Testing : Use Daphnia magna or algal models to assess EC₅₀ values. Correlate toxicity with structural analogs (e.g., bromophenols with EC₅₀ < 10 mg/L) .

Q. How can researchers investigate the compound’s thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. A typical decomposition onset >200°C suggests moderate thermal stability.
  • Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting points, decomposition).
  • Hyphenated Techniques : Use TGA-FTIR or Pyrolysis-GC/MS to characterize volatile decomposition products (e.g., HBr, phenolic fragments) .

Data Interpretation : Compare with thermodynamic databases (e.g., NIST Chemistry WebBook) for enthalpy of formation (ΔHf) and heat capacity (Cp) .

Q. What strategies are effective for analyzing this compound’s antioxidant activity in biological systems?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging activity at 517 nm. IC₅₀ values < 50 μM indicate potent activity.
  • Cellular Models : Use HepG2 or RAW 264.7 cells to assess ROS suppression via fluorogenic probes (e.g., DCFH-DA).
  • Structure-Activity Relationships (SAR) : Correlate bromine substitution patterns with redox potentials. Bromine’s electron-withdrawing effect may enhance stability of radical intermediates .

Q. How can computational chemistry predict the compound’s reactivity in catalytic applications?

Methodological Answer:

  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on binding energies (< -7 kcal/mol) and hydrogen bonding with active sites.
  • Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites. A small gap (< 4 eV) suggests high reactivity .

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